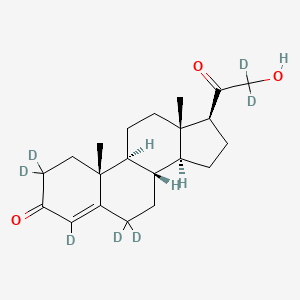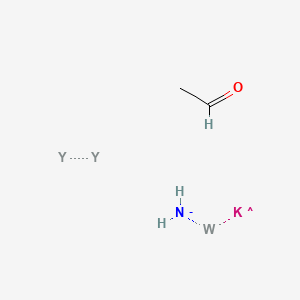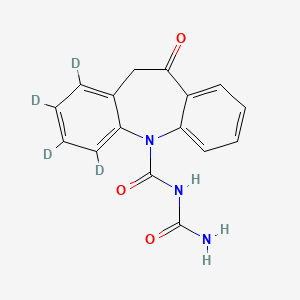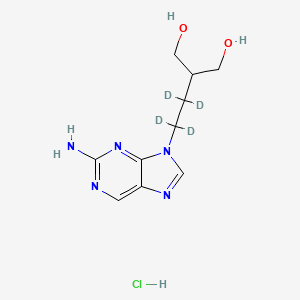
6-Deoxypenciclovir-d4 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Deoxypenciclovir-d4 (hydrochloride) is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of 6-deoxypenciclovir, a guanine analog, and is often utilized in studies involving antiviral agents due to its structural similarity to penciclovir .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Deoxypenciclovir-d4 (hydrochloride) involves the incorporation of deuterium atoms into the 6-deoxypenciclovir molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of 6-Deoxypenciclovir-d4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. Quality control measures are implemented to verify the isotopic enrichment and chemical purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
6-Deoxypenciclovir-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of 6-Deoxypenciclovir-d4, which can be further utilized in research and development of antiviral agents .
Aplicaciones Científicas De Investigación
6-Deoxypenciclovir-d4 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study the behavior of deuterated compounds.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of deuterated compounds in biological systems.
Medicine: Investigated for its potential antiviral properties and as a precursor in the synthesis of antiviral drugs.
Mecanismo De Acción
The mechanism of action of 6-Deoxypenciclovir-d4 (hydrochloride) involves its conversion to the active antiviral compound penciclovir. Penciclovir inhibits viral DNA polymerase, thereby preventing the replication of viral DNA. This action is particularly effective against herpes simplex virus types 1 and 2 and varicella-zoster virus .
Comparación Con Compuestos Similares
Similar Compounds
Penciclovir: The parent compound of 6-Deoxypenciclovir-d4, used as an antiviral agent.
Famciclovir: A prodrug of penciclovir with higher oral bioavailability.
Acyclovir: Another guanine analog used to treat herpes virus infections.
Uniqueness
6-Deoxypenciclovir-d4 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The incorporation of deuterium atoms enhances the stability and allows for precise tracking in metabolic studies, making it a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C10H16ClN5O2 |
|---|---|
Peso molecular |
277.74 g/mol |
Nombre IUPAC |
2-[2-(2-aminopurin-9-yl)-1,1,2,2-tetradeuterioethyl]propane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C10H15N5O2.ClH/c11-10-12-3-8-9(14-10)15(6-13-8)2-1-7(4-16)5-17;/h3,6-7,16-17H,1-2,4-5H2,(H2,11,12,14);1H/i1D2,2D2; |
Clave InChI |
GVHOBPSIGLPJSE-PBCJVBLFSA-N |
SMILES isomérico |
[2H]C([2H])(C(CO)CO)C([2H])([2H])N1C=NC2=CN=C(N=C21)N.Cl |
SMILES canónico |
C1=C2C(=NC(=N1)N)N(C=N2)CCC(CO)CO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


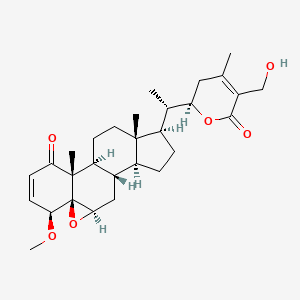
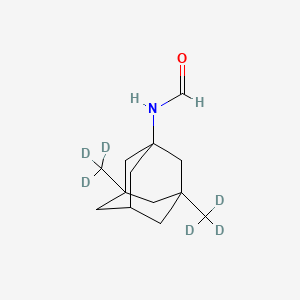
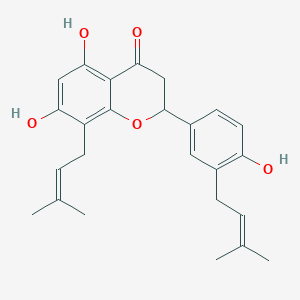
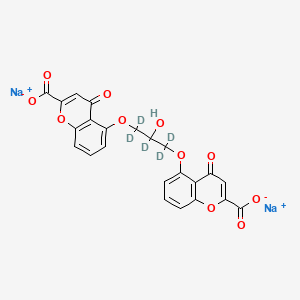
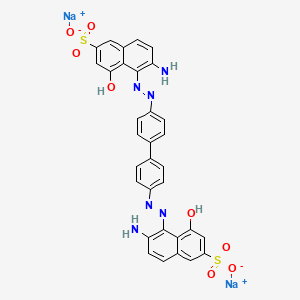
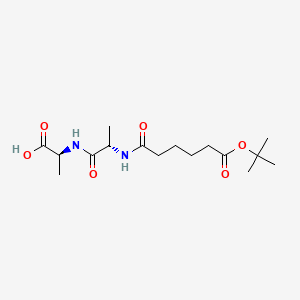
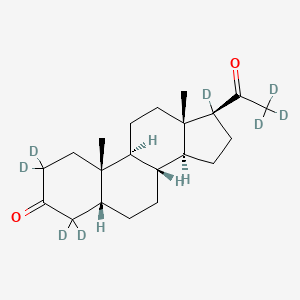
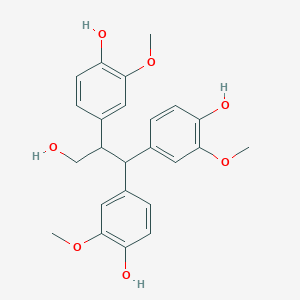
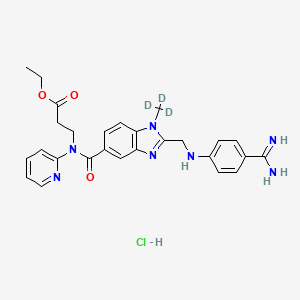
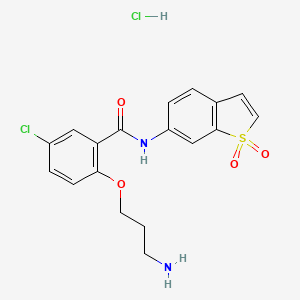
![4-[2-(furan-3-yl)ethenyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-ol](/img/structure/B12427595.png)
